
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide is a heterocyclic organic compound with the molecular formula C7H13NO This compound is a derivative of pyridine, characterized by the presence of a tetrahydro structure and two methyl groups at positions 2 and 6, along with an oxide group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide typically involves the reduction of pyridine derivatives One common method is the hydrogenation of pyridine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions This process results in the formation of the tetrahydropyridine structure
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it back to its parent pyridine structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C).
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and reduced pyridine compounds .
Aplicaciones Científicas De Investigación
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The presence of the oxide group enhances its ability to participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydropyridine: Lacks the methyl and oxide groups, making it less reactive.
1,2,3,6-Tetrahydropyridine: Differs in the position of hydrogenation, affecting its chemical properties.
2,3,4,5-Tetrahydropyridine: Similar structure but without the methyl and oxide groups.
Uniqueness
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide is unique due to the presence of both methyl groups and the oxide group, which confer distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
182129-27-7 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2,6-dimethyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium |
InChI |
InChI=1S/C7H13NO/c1-6-4-3-5-7(2)8(6)9/h6H,3-5H2,1-2H3 |
Clave InChI |
GBTLQTIRJFYWMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(=[N+]1[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)
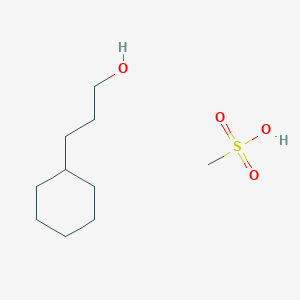
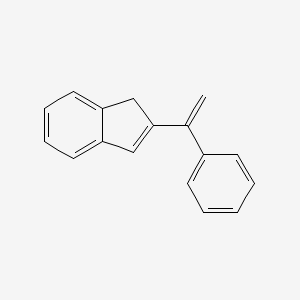
![3-{[(4-Fluorophenyl)tellanyl]methyl}-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12547033.png)


![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)
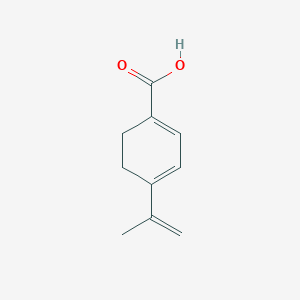
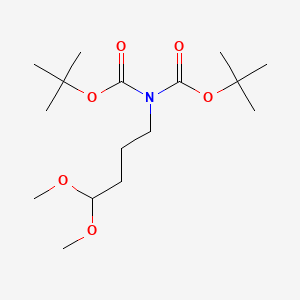
![1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B12547073.png)
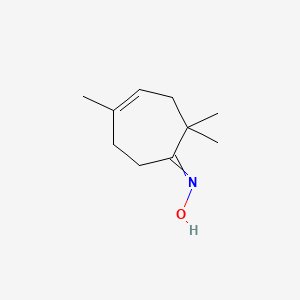

![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)
